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Compound of Interest

Compound Name: 2H-Pyran-2-amine

Cat. No.: B15244402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

aminopyran derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) analysis. Due to a lack of specific experimental data for the parent

compound 2H-Pyran-2-amine in publicly available literature, this document focuses on the

characteristic spectral features observed in its derivatives. This information is crucial for the

structural elucidation and characterization of this important class of heterocyclic compounds,

which are valuable building blocks in medicinal and synthetic chemistry.[1][2][3][4]

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 2-

aminopyran derivatives based on available literature. These values provide a foundational

reference for researchers working with newly synthesized compounds within this family.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 2-aminopyran

derivatives. The chemical shifts are influenced by the substituents on the pyran ring.

Table 1: Representative ¹H NMR Data for 2-Aminopyran Derivatives[5]
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Proton
Chemical Shift (δ,
ppm)

Multiplicity Notes

H-4 (pyran ring) 4.30 - 5.03 Singlet

The chemical shift is

sensitive to the

substituent at the 4-

position.

NH₂ 6.91 - 7.09 Singlet (broad)

The broadness is due

to quadrupolar

relaxation and

exchange. Signal may

disappear upon D₂O

exchange.[6][7]

Aromatic Protons 7.26 - 8.12 Multiplet

Observed in aryl-

substituted

derivatives.

OCH₂CH₃ (ester) 3.92 - 4.03 Multiplet

Present in derivatives

with an ethyl ester

group.

OCH₂CH₃ (ester) 1.05 - 1.09 Triplet

Present in derivatives

with an ethyl ester

group.

CH₃ (pyran ring) 2.27 - 2.35 Singlet

Observed when a

methyl group is

attached to the pyran

ring.

Table 2: Representative ¹³C NMR Data for 2-Aminopyran Derivatives[5]
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Carbon Chemical Shift (δ, ppm) Notes

C-2 (pyran ring) 157.46 - 159.07

C-3 (pyran ring) 57.31

C-4 (pyran ring) 36.64 - 38.76

C-5 (pyran ring) 107.24 - 108.43

C-6 (pyran ring) 158.64 - 158.92

C≡N (nitrile) 119.42 - 120.19
Present in 2-amino-3-

cyanopyran derivatives.

C=O (ester) 165.31 - 165.92
Present in derivatives with an

ester group.

Aromatic Carbons 127.38 - 144.44
Observed in aryl-substituted

derivatives.

OCH₂CH₃ (ester) 60.70 - 60.79
Present in derivatives with an

ethyl ester group.

OCH₂CH₃ (ester) 14.20 - 14.28
Present in derivatives with an

ethyl ester group.

CH₃ (pyran ring) 18.59 - 18.82

Observed when a methyl

group is attached to the pyran

ring.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For

2-aminopyran derivatives, the key vibrational bands are associated with the amino group, the

pyran ring, and any additional functional groups.

Table 3: Characteristic IR Absorption Bands for 2-Aminopyran Derivatives
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch (NH₂) 3204 - 3429 Medium - Strong

Primary amines

typically show two

bands (asymmetric

and symmetric

stretching).[6][7][8]

C≡N Stretch 2187 - 2203 Strong

Characteristic of 2-

amino-3-cyanopyran

derivatives.[5]

C=O Stretch (ester) 1695 - 1728 Strong

Present in ester-

functionalized

derivatives.[5]

N-H Bend (NH₂) 1580 - 1650 Medium

A characteristic

feature of primary

amines.[8][9]

C=C Stretch (pyran

ring)
1620 - 1684 Medium

Vibrations of the

double bonds within

the pyran ring.[5]

C-O-C Stretch (pyran

ring)
1057 - 1267 Strong

Stretching vibrations

of the ether linkage in

the pyran ring.[5]

C-N Stretch 1250 - 1335 Medium - Strong

For aromatic amines,

this band is typically

strong.[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification. For 2H-Pyran-2-amine (C₅H₇NO), the expected

molecular weight is approximately 97.12 g/mol . The fragmentation patterns of aminopyran

derivatives often involve cleavage of the pyran ring.
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Table 4: Expected Mass Spectrometry Data for 2H-Pyran-2-amine

Ion m/z (expected) Notes

[M]⁺ 97 Molecular ion

Fragments Varies

Fragmentation will depend on

the ionization method and

energy. Common

fragmentation pathways for

related compounds involve the

loss of small molecules like

CO, HCN, or cleavage of the

pyran ring.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These should be adapted based on the specific instrumentation and the

properties of the compound being analyzed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminopyran derivative

in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent

will depend on the solubility of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.
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To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be

performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[6][7]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

IR Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can

be used for solid samples.

Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Acquisition:

Record a background spectrum of the empty sample holder or pure solvent.

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron

Ionization (EI) or Electrospray Ionization (ESI) sources.
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Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable m/z range.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized 2-aminopyran derivative.

Compound Synthesis
and Purification

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Final Report and
Data Archiving

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://quod.lib.umich.edu/a/ark/5550190.0008.810?rgn=main;view=fulltext
https://www.researchgate.net/publication/266605026_Synthesis_of_2H-pyran-2-ones_and_fused_pyran-2-ones_as_useful_building_blocks
https://sciencescholar.us/journal/index.php/ijhs/article/view/8899
https://sciencescholar.us/journal/index.php/ijhs/article/download/8899/6079/6210
https://sciforum.net/manuscripts/4770/manuscript.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.researchgate.net/publication/237847755_The_infrared_spectra_of_secondary_amines_and_their_salts
https://www.benchchem.com/product/b15244402#spectroscopic-data-of-2h-pyran-2-amine-nmr-ir-ms
https://www.benchchem.com/product/b15244402#spectroscopic-data-of-2h-pyran-2-amine-nmr-ir-ms
https://www.benchchem.com/product/b15244402#spectroscopic-data-of-2h-pyran-2-amine-nmr-ir-ms
https://www.benchchem.com/product/b15244402#spectroscopic-data-of-2h-pyran-2-amine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15244402?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15244402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15244402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

